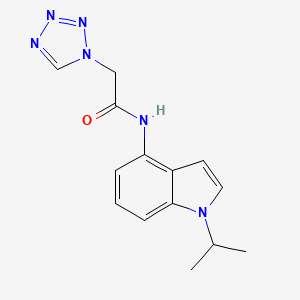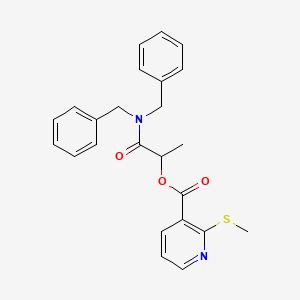
1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)nicotinate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both dibenzylamino and methylthio groups in its structure suggests that it may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)nicotinate can be achieved through several synthetic routes. One common method involves the reaction of 1-(dibenzylamino)-1-oxopropan-2-yl chloride with 2-(methylthio)nicotinic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with alkyl halides can lead to the formation of quaternary ammonium salts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. Its structure suggests that it could interact with various biological targets.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its potential as an anti-inflammatory or anticancer agent could be explored.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)nicotinate exerts its effects is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The dibenzylamino group may facilitate binding to proteins, while the methylthio group could modulate the compound’s reactivity and stability. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)nicotinate can be compared with other similar compounds, such as:
1-(Dibenzylamino)-1-oxopropan-2-yl nicotinate: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)benzoate: Contains a benzoate group instead of a nicotinate group, which could affect its interactions with biological targets.
1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)pyridine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24N2O3S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[1-(dibenzylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C24H24N2O3S/c1-18(29-24(28)21-14-9-15-25-22(21)30-2)23(27)26(16-19-10-5-3-6-11-19)17-20-12-7-4-8-13-20/h3-15,18H,16-17H2,1-2H3 |
InChI Key |
BLONUSTVIWCCRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)OC(=O)C3=C(N=CC=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365916.png)
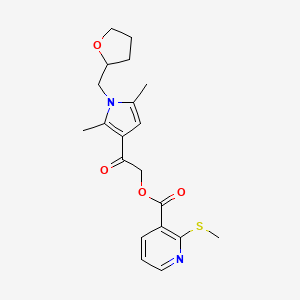
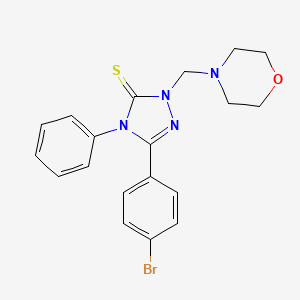

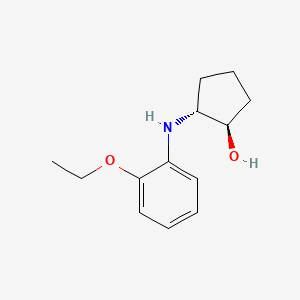

![1-(2,3-Dimethylphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13365947.png)
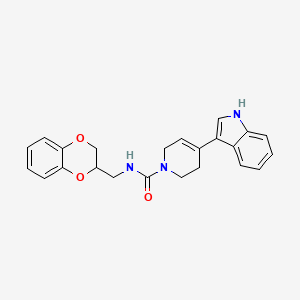
![5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine](/img/structure/B13365967.png)
![1-{[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine](/img/structure/B13365977.png)
![3-[(Ethylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365983.png)
![N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide](/img/structure/B13365984.png)

